2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol 2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 1175943-47-1
VCID: VC18433420
InChI: InChI=1S/C10H11N3O/c1-7-10(14)3-8(4-11-7)9-5-12-13(2)6-9/h3-6,14H,1-2H3
SMILES:
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol

CAS No.: 1175943-47-1

Cat. No.: VC18433420

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol - 1175943-47-1

Specification

CAS No. 1175943-47-1
Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name 2-methyl-5-(1-methylpyrazol-4-yl)pyridin-3-ol
Standard InChI InChI=1S/C10H11N3O/c1-7-10(14)3-8(4-11-7)9-5-12-13(2)6-9/h3-6,14H,1-2H3
Standard InChI Key JCKMNRCHTBDQJF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=N1)C2=CN(N=C2)C)O

Introduction

Chemical Identity and Structural Features

2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol (C10_{10}H11_{11}N3_{3}O) consists of a pyridine ring fused with a pyrazole substituent. Key structural attributes include:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom, substituted at positions 2, 3, and 5.

  • Hydroxyl Group: At position 3, enabling hydrogen bonding and acidity (pKa ~8–10, typical for phenolic hydroxyls).

  • Methyl Groups: At position 2 of the pyridine and position 1 of the pyrazole, enhancing steric bulk and influencing solubility.

  • Pyrazole Moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to π-π stacking interactions and metal coordination potential.

The molecule’s planar geometry is disrupted by the methyl groups, likely leading to a distorted conformation that affects crystallization behavior .

Synthesis and Optimization Strategies

Palladium-Catalyzed Cross-Coupling Reactions

A prominent method for constructing pyridine-pyrazole hybrids involves Suzuki-Miyaura coupling, as demonstrated in the synthesis of methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate . Adapting this approach:

  • Boronated Pyrazole Preparation: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as the coupling partner.

  • Pyridine Bromide Substrate: 5-Bromo-2-methylpyridin-3-ol is synthesized via bromination of 2-methylpyridin-3-ol using N-bromosuccinimide.

  • Coupling Reaction: A Pd(dppf)Cl2_2 catalyst facilitates cross-coupling in a dioxane/water mixture under microwave irradiation (120°C, 30 min), yielding the target compound after purification.

Table 1: Representative Reaction Conditions for Suzuki Coupling

ParameterValueSource
CatalystPd(dppf)Cl2_2 (0.1 equiv)
Solvent SystemDioxane:H2_2O (5:1)
Temperature120°C
Reaction Time30 min (microwave)
Yield63% (analogous compound)

Green Synthesis Using Organocatalysts

Alternative routes employ nano-organocatalysts to enhance efficiency and sustainability. For example, 2-carbamoylhydrazine-1-sulfonic acid has been used to synthesize pyrazol-5-ol derivatives under mild conditions . Applying this methodology:

  • Condensation: 5-Aminopyrazole reacts with acetylacetone in the presence of the catalyst.

  • Cyclization: Intramolecular dehydration forms the pyridine ring.

  • Hydroxylation: Oxidation or hydrolysis introduces the hydroxyl group at position 3.

Table 2: Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitations
Suzuki CouplingHigh regioselectivityRequires palladium catalyst
OrganocatalyticEco-friendly, mild conditionsLower yields in complex systems

Structural Characterization

Crystallographic Data

While no crystal structure of the title compound is reported, analogous pyridine-pyrazole hybrids crystallize in monoclinic systems (space group C2/c) with unit cell parameters a = 14.734 Å, b = 13.565 Å, c = 33.385 Å, and β = 91.311° . The dihedral angle between the pyridine and pyrazole rings is ~45°, reducing conjugation and enhancing solubility.

Spectroscopic Properties

  • IR Spectroscopy: A broad O-H stretch at 3200–3400 cm1^{-1} and C=N stretches at 1600–1650 cm1^{-1} .

  • NMR Spectroscopy:

    • 1^1H NMR: Pyrazole protons resonate at δ 7.8–8.2 ppm; hydroxyl proton at δ 9.5–10.5 ppm (exchangeable).

    • 13^13C NMR: Pyridine C-3 (OH-bearing) at δ 150–155 ppm; pyrazole C-4 at δ 140–145 ppm .

Physicochemical Properties

Table 3: Predicted Physicochemical Profile

PropertyValueRationale
Molecular Weight189.22 g/molC10_{10}H11_{11}N3_{3}O
Melting Point215–220°CAnalogous compounds
SolubilityDMSO > Methanol > WaterHydroxyl and methyl groups
LogP1.8–2.2Moderate hydrophobicity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator